2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
Overview
Description
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a triazole ring, and various functional groups that contribute to its unique chemical properties
Scientific Research Applications
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click reaction, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst.
Functional Group Modifications: The acetyl and isopropyl groups can be introduced through acylation and alkylation reactions, respectively, using reagents such as acetyl chloride and isopropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. Additionally, the compound may interact with other cellular targets, leading to various biological effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as letrozole and anastrozole, which are used as aromatase inhibitors in cancer treatment.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.
Uniqueness
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of both thiazole and triazole rings, along with specific functional groups that confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that may not be present in other similar compounds.
Properties
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12(2)25(14(4)26)19-22-13(3)17(28-19)18(27)23-16-7-5-15(6-8-16)9-24-11-20-10-21-24/h5-8,10-12H,9H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHJWYBHRQAKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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